13-(2-methoxyethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione
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Description
13-(2-methoxyethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is a useful research compound. Its molecular formula is C21H19NO3 and its molecular weight is 333.387. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Synthesis and Reactivity
- Study on Cycloaddition Reactions : S. Awad et al. (1981) explored the thermal cycloaddition reactions of p-benzoquinone with 9-vinylidenexanthene derivatives, leading to substituted naphthene and xanthene diones, which could provide a basis for understanding the reactivity of similar complex molecules (Awad, 1981).
2. Polymorphism in Organic Compounds
- New Polymorph Discovery : H. Hopf et al. (2012) reported on a new polymorph of physcion, a compound structurally related to anthracene diones, which could offer insights into the crystallographic properties that might be relevant for similar compounds (Hopf, 2012).
3. Organic Compounds' Synthesis Techniques
- Benzo Dicycloheptene Synthesis : Masahiko Kato et al. (1991) detailed the synthesis of benzo[1,2:4,5]dicycloheptene-1,9-dione from cycloaddition products, showcasing methods that could potentially be adapted for synthesizing complex anthracene derivatives (Kato, 1991).
4. NMR Characterization of Aromatic Compounds
- NMR Studies on Anthracene Diones : D. J. Wilbur et al. (1982) conducted a comprehensive NMR analysis of benz[a]anthracene-7,12-diones, providing valuable information on the NMR characterization of similar compounds (Wilbur, 1982).
5. Luminescent Sensors Based on Organic Compounds
- Luminescent Sensor Development : V. Young et al. (1997) developed a luminescent sensor using oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione, demonstrating the potential of anthracene derivatives in sensor applications (Young, 1997).
Properties
IUPAC Name |
17-(2-methoxyethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-25-11-10-22-20(23)18-16-12-6-2-3-7-13(12)17(19(18)21(22)24)15-9-5-4-8-14(15)16/h2-9,16-19H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGNNYWHKIBVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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